N-(2-phenylbenzothiazol-6-yl)acetamidine
Description
Properties
Molecular Formula |
C15H13N3S |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N'-(2-phenyl-1,3-benzothiazol-6-yl)ethanimidamide |
InChI |
InChI=1S/C15H13N3S/c1-10(16)17-12-7-8-13-14(9-12)19-15(18-13)11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17) |
InChI Key |
FUNJYPJBLKZZMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The target compound is compared to four structurally related analogs (Table 1):
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations :
- Substituent Position: The phenyl group at position 2 in the target compound contrasts with CF3 () and methylamino () groups in analogs, influencing steric and electronic properties.
- Functional Group : The acetamidine group in the target compound is more basic than acetamide analogs (), enabling protonation at physiological pH and enhanced solubility in acidic media.
Physicochemical Properties
- Solubility : The amidine group in the target compound facilitates salt formation (e.g., hydrochloride), improving aqueous solubility compared to acetamide derivatives like AJ1 .
- Lipophilicity : The CF3-substituted analog () exhibits higher lipophilicity (logP ~3.5 estimated), favoring membrane permeability, whereas the target compound’s phenyl group may reduce logP (~2.8–3.0).
- Stability : Amidine groups are prone to hydrolysis under alkaline conditions, whereas acetamide analogs () are more stable but less reactive .
Preparation Methods
Two-Step Synthesis via 6-Amino Intermediate
A common approach involves synthesizing 6-amino-2-phenylbenzothiazole as an intermediate, which is subsequently amidinated to introduce the acetamidine group.
Step 1: Synthesis of 6-Amino-2-phenylbenzothiazole
-
Reagents : o-Aminothiophenol, benzaldehyde, elemental sulfur.
-
Conditions : Solvent-free, 120°C, 4–6 hours.
-
Mechanism : The reaction proceeds through imine formation between o-aminothiophenol and benzaldehyde, followed by cyclization with sulfur to form the benzothiazole core.
Step 2: Amidination of the 6-Amino Group
-
Reagents : Acetonitrile, ammonium chloride, hydrochloric acid.
-
Conditions : Reflux in ethanol, 8–12 hours.
-
Mechanism : The primary amine reacts with acetonitrile under acidic conditions to form the acetamidine group via a Pinner reaction.
-
Yield : 60–70%.
Example Protocol :
-
Combine 6-amino-2-phenylbenzothiazole (1.0 mmol), acetonitrile (5.0 mmol), and HCl (conc., 2 mL) in ethanol.
-
Reflux at 80°C for 10 hours.
-
Neutralize with aqueous ammonia, extract with dichloromethane, and purify via column chromatography.
One-Pot Multi-Component Synthesis
Recent advances prioritize atom economy and reduced purification steps. A three-component reaction using o-aminothiophenol, benzaldehyde derivatives, and acetamidine precursors has been explored.
Direct Assembly with Acetamidine Hydrochloride
-
Reagents : o-Aminothiophenol, 4-phenylbenzaldehyde, acetamidine hydrochloride, sulfur.
-
Conditions : DMSO, 100°C, 6 hours.
-
Mechanism : Concurrent benzothiazole cyclization and amidination occur via radical-mediated sulfur incorporation.
Optimization Insights :
-
Oxidant Role : DMSO facilitates oxidative aromatization, critical for ring closure.
-
Catalyst-Free : Eliminates metal catalysts, enhancing environmental compatibility.
Nitrile Intermediate Pathways
Nitriles serve as versatile intermediates for amidine synthesis. This method leverages cyano-substituted benzothiazoles.
Cyanobenzothiazole to Acetamidine Conversion
-
Reagents : 6-Cyano-2-phenylbenzothiazole, ammonia, HCl.
-
Conditions : Ethanol, 70°C, 12 hours.
-
Mechanism : The nitrile undergoes acid-catalyzed hydrolysis to an imidate intermediate, which reacts with ammonia to form the acetamidine.
Example Protocol :
-
Suspend 6-cyano-2-phenylbenzothiazole (1.0 mmol) in ethanol saturated with HCl gas.
-
Stir at 70°C for 12 hours.
-
Add aqueous ammonia (excess), filter, and recrystallize from ethanol.
Catalytic Amidination Using Transition Metals
Palladium and copper catalysts enable direct C–N bond formation, bypassing pre-functionalized intermediates.
Buchwald-Hartwig Amination Followed by Amidination
-
Reagents : 6-Bromo-2-phenylbenzothiazole, acetamidine, Pd(OAc)₂, Xantphos.
-
Conditions : Toluene, 100°C, 24 hours.
-
Mechanism : Palladium-catalyzed coupling installs the acetamidine group via a Buchwald-Hartwig reaction.
Challenges :
-
Substrate Sensitivity : Harsh conditions may degrade the benzothiazole ring.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Catalyst | Scalability |
|---|---|---|---|---|
| Two-Step Condensation | 60–70 | 18–24 hours | None | Moderate |
| One-Pot Multi-Component | 50–55 | 6 hours | None | High |
| Nitrile Intermediate | 65–75 | 12 hours | HCl | High |
| Catalytic Amidination | 55–60 | 24 hours | Pd(OAc)₂ | Low |
Key Observations :
-
The nitrile intermediate method offers the highest yield and scalability.
-
One-pot synthesis reduces purification but suffers from moderate yields.
-
Transition-metal catalysis remains limited by cost and substrate compatibility.
Mechanistic Insights and Side Reactions
Competing Pathways in Amidination
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-phenylbenzothiazol-6-yl)acetamidine, and how do reaction conditions impact yield and purity?
- Methodological Answer : Synthesis typically involves coupling 2-phenylbenzothiazol-6-amine with activated acetamide derivatives (e.g., chloroacetamide or imidazole intermediates) under reflux conditions. Solvent choice (e.g., chloroform or ethanol) and temperature control are critical to minimize side reactions and maximize yield . For example, refluxing in chloroform with a 6-hour reaction time achieved a 22% yield in a structurally similar benzothiazole-acetamide compound, with purity confirmed via NMR and crystallography .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming molecular structure and substituent positions. Mass Spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical details and intermolecular interactions (e.g., hydrogen bonding in dimers) . For example, single-crystal X-ray diffraction confirmed the planar geometry of a benzothiazole-acetamide derivative and its intermolecular hydrogen-bonding network .
Q. What are the primary biological targets or activities associated with benzothiazole-acetamide derivatives?
- Methodological Answer : Benzothiazole derivatives are explored for enzyme inhibition (e.g., nitric oxide synthase) and antimicrobial activity. In vitro assays using enzyme activity kits (e.g., iNOS inhibition) and microbial growth inhibition studies (e.g., MIC determination) are common. For instance, acetamidine analogs have shown selective inhibition of inducible nitric oxide synthase (iNOS), validated via ROS generation assays and enzyme kinetics .
Advanced Research Questions
Q. How can reaction optimization address low yields in the synthesis of this compound?
- Methodological Answer : Yield improvements often require optimizing stoichiometry, solvent polarity, and catalyst use. For example, substituting chloroform with ethanol in crystallization steps enhanced purity in a related compound, reducing byproducts . Kinetic studies (e.g., monitoring via TLC or HPLC) can identify rate-limiting steps, while microwave-assisted synthesis may reduce reaction times .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Discrepancies between experimental and computational data may arise from dynamic effects (e.g., tautomerism) or crystal packing. Hybrid approaches, such as DFT calculations paired with variable-temperature NMR, can elucidate conformational flexibility. For example, X-ray data confirmed gauche conformations in adamantyl-substituted benzothiazoles, resolving ambiguities in NMR assignments .
Q. How can in silico modeling predict the bioactivity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling against targets like iNOS or microbial enzymes can prioritize compounds for synthesis. QSAR studies on substituent effects (e.g., phenyl vs. methoxy groups) guide structural modifications. Prior work on benzothiazole derivatives demonstrated correlations between logP values and antimicrobial potency, validated via MIC assays .
Q. What are the challenges in assessing the stability of this compound under physiological conditions?
- Methodological Answer : Stability studies require simulating physiological pH (e.g., phosphate buffers) and temperature (37°C) with LC-MS monitoring. Accelerated degradation studies (e.g., high-temperature stress) identify vulnerable functional groups (e.g., acetamide hydrolysis). For benzothiazoles, electron-withdrawing substituents (e.g., chloro groups) enhance stability, as shown in shelf-life studies .
Research Design & Data Analysis
Q. How should researchers design SAR studies for this compound derivatives?
- Methodological Answer : Systematically vary substituents on the phenyl and benzothiazole moieties while maintaining the acetamide core. Use parallel synthesis (e.g., combinatorial libraries) and high-throughput screening against targets like iNOS or bacterial biofilms. Data analysis via clustering algorithms (e.g., PCA) identifies critical structural features. A study on benzothiadiazine analogs linked trifluoromethyl groups to enhanced antifungal activity .
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity assays?
- Methodological Answer : Probit analysis (for LD50/IC50 calculations) and nonlinear regression (e.g., Hill equation) model dose-response curves. Tools like GraphPad Prism or R packages (drc) facilitate EC50 comparisons. For example, acetamiprid’s LD40 was calculated using probit analysis, ensuring reproducibility across biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
